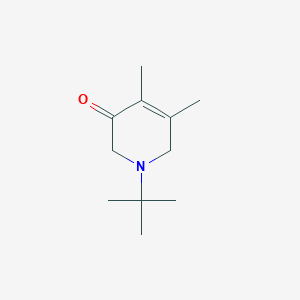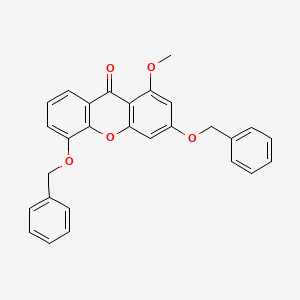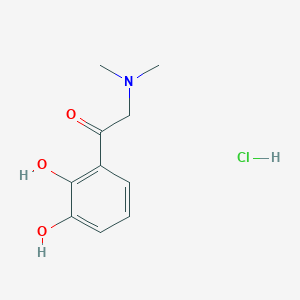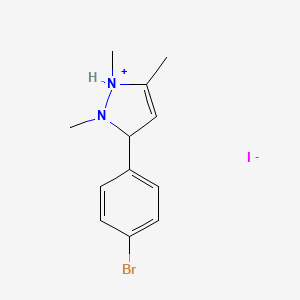![molecular formula C13H3F9O B14596047 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol CAS No. 60008-51-7](/img/structure/B14596047.png)
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol is a highly fluorinated organic compound with the molecular formula C12HF9O. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol typically involves the reaction of pentafluorobenzyl chloride with 2,3,5,6-tetrafluorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various biological molecules. This can lead to the modulation of biochemical pathways and the exertion of specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrafluorophenol
- Pentafluorophenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
Uniqueness
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol is unique due to its high degree of fluorination and the presence of both tetrafluorophenyl and pentafluorophenyl groups. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
60008-51-7 |
|---|---|
Molekularformel |
C13H3F9O |
Molekulargewicht |
346.15 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-[(2,3,4,5,6-pentafluorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H3F9O/c14-4-2(5(15)9(19)10(20)8(4)18)1-3-6(16)11(21)13(23)12(22)7(3)17/h23H,1H2 |
InChI-Schlüssel |
NVQUGJBNXSTCMB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)



![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)

![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)
